(R)-4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid
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Overview
Description
(2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is a common protecting group for amines, providing stability and preventing unwanted reactions during synthesis .
Preparation Methods
The preparation of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate and expelling a carbonate ion . Industrial production methods may involve the use of room-temperature ionic liquids derived from commercially available Boc-protected amino acids .
Chemical Reactions Analysis
(2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), leading to the formation of the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Coupling Reactions: It can be used in peptide synthesis, where the Boc-protected amino acid is coupled with other amino acids to form peptides.
Scientific Research Applications
(2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID involves the protection of amino groups through the formation of a Boc-protected amine. The Boc group provides steric hindrance and stability, preventing unwanted reactions during synthesis. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of the free amine .
Comparison with Similar Compounds
Similar compounds to (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID include:
Phenylmethoxycarbonyl (Cbz)-protected amino acids: These compounds use the Cbz group as a protecting group for amines.
Fmoc-protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group for amines, which is removed under basic conditions.
The uniqueness of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID lies in its use of the Boc group, which provides stability and ease of removal under acidic conditions, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R)-5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
SFIZMYUQDROJGN-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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